N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 652155-21-0
VCID: VC16825936
InChI: InChI=1S/C16H18BrNO2S/c1-3-16(13-6-8-14(17)9-7-13)18-21(19,20)15-10-4-12(2)5-11-15/h4-11,16,18H,3H2,1-2H3
SMILES:
Molecular Formula: C16H18BrNO2S
Molecular Weight: 368.3 g/mol

N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide

CAS No.: 652155-21-0

Cat. No.: VC16825936

Molecular Formula: C16H18BrNO2S

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide - 652155-21-0

Specification

CAS No. 652155-21-0
Molecular Formula C16H18BrNO2S
Molecular Weight 368.3 g/mol
IUPAC Name N-[1-(4-bromophenyl)propyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C16H18BrNO2S/c1-3-16(13-6-8-14(17)9-7-13)18-21(19,20)15-10-4-12(2)5-11-15/h4-11,16,18H,3H2,1-2H3
Standard InChI Key FERMUPCYOIHCGS-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[1-(4-bromophenyl)propyl]-4-methylbenzenesulfonamide, reflects its bipartite structure:

  • Aryl sulfonamide core: A 4-methylbenzenesulfonamide group provides the sulfonamide (-SO₂NH-) linkage, a hallmark of bioactive molecules targeting enzymes and receptors.

  • Brominated alkyl side chain: A propyl chain bridges the sulfonamide nitrogen to a 4-bromophenyl group, introducing hydrophobicity and halogen-mediated electronic effects.

Table 1: Key Chemical Descriptors

PropertyValue
CAS No.652155-21-0
Molecular FormulaC₁₆H₁₈BrNO₂S
Molecular Weight368.3 g/mol
IUPAC NameN-[1-(4-bromophenyl)propyl]-4-methylbenzenesulfonamide
SMILESCCC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)C
InChI KeyFERMUPCYOIHCGS-UHFFFAOYSA-N

The bromine atom at the para position of the phenyl ring enhances molecular polarizability and serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling structural diversification.

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via a two-step protocol common to sulfonamides :

  • Sulfonylation: Reaction of 4-methylbenzenesulfonyl chloride with 1-(4-bromophenyl)propylamine in anhydrous dichloromethane, catalyzed by triethylamine.

    R-NH2+Ar-SO2ClEt3NAr-SO2NHR+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Ar-SO}_2\text{NHR} + \text{HCl}

    The amine nucleophile attacks the electrophilic sulfur atom, displacing chloride .

  • Purification: Recrystallization from ethanol or column chromatography yields the pure product .

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventDichloromethane
Temperature0–5°C (initial), then ambient
CatalystTriethylamine
Reaction Time4–6 hours
Yield65%–75% (estimated)

Post-Synthetic Modifications

The bromine atom enables further functionalization:

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki, Heck) to introduce aryl, alkenyl, or alkynyl groups.

  • Nucleophilic Substitution: Replacement of bromine with amines or thiols under basic conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Low water solubility (<1 mg/mL) due to hydrophobic aryl groups; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic media, cleaving the sulfonamide bond .

Thermal Behavior

  • Melting Point: Estimated 180°C–190°C based on analogs .

  • Thermogravimetric Analysis (TGA): Decomposition onset ~250°C, with major mass loss corresponding to SO₂ and Br₂ evolution .

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